3-Keto Fluvastatin Sodium Salt

Chromatography Impurity Profiling HPLC Method Development

As a critical oxidative degradation impurity of fluvastatin sodium, 3-Keto Fluvastatin Sodium Salt (CAS 1331643-17-4) is essential for ANDA/NDA analytical method validation under ICH Q3A/Q3B guidelines. Its unique keto modification at the 3-position produces distinct chromatographic retention and UV absorbance compared to the parent hydroxy acid, requiring a dedicated, fully characterized reference standard for accurate quantification in stability studies, forced degradation testing, and routine QC release.

Molecular Formula C24H23FNNaO4
Molecular Weight 431.439
CAS No. 1331643-17-4
Cat. No. B565248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Keto Fluvastatin Sodium Salt
CAS1331643-17-4
Synonyms7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt; 
Molecular FormulaC24H23FNNaO4
Molecular Weight431.439
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+]
InChIInChI=1S/C24H24FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;
InChIKeySJKFKRIRLAAVPV-CALJPSDSSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Keto Fluvastatin Sodium Salt (CAS 1331643-17-4): Product Profile for Impurity Profiling and ANDA Submission


3-Keto Fluvastatin Sodium Salt (CAS 1331643-17-4) is a critical process-related and oxidative degradation impurity of fluvastatin sodium, a widely prescribed HMG-CoA reductase inhibitor (statin) used for lowering cholesterol and mitigating cardiovascular disease risk [1]. Chemically designated as (E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoic acid, sodium salt, this compound serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production [2]. As a fully characterized impurity standard, it enables accurate identification and quantification of this specific degradant in drug substance and drug product testing .

Why 3-Keto Fluvastatin Sodium Salt Is Not Interchangeable with Fluvastatin or Other In-Class Impurities


3-Keto Fluvastatin Sodium Salt cannot be substituted with fluvastatin API or other related impurities due to distinct structural, physicochemical, and regulatory differences. The oxidation of the 3-hydroxyl group to a ketone alters the compound's polarity, producing chromatographic behavior and UV absorbance characteristics that differ markedly from the parent hydroxy acid [1]. This structural modification arises from specific process conditions (incomplete reduction, base-promoted rearrangement) or oxidative degradation during storage, requiring a dedicated reference standard for accurate quantification [2]. Furthermore, regulatory guidance under ICH Q3A and Q3B mandates that impurities exceeding identification thresholds be individually characterized and controlled with authentic reference materials, not estimated using structurally dissimilar surrogates [3].

Quantitative Differentiation Evidence: 3-Keto Fluvastatin Sodium Salt Analytical Performance Data


Chromatographic Behavior: Distinct Retention and Polarity Relative to Parent Hydroxy Acid

3-Keto Fluvastatin Sodium Salt exhibits altered chromatographic behavior and UV absorbance compared with the parent hydroxy acid due to the oxidation of the 3-hydroxyl group to a ketone, resulting in a more polar entity [1]. In a validated TLC system (SiO₂; Ethyl Acetate:Hexane = 6:4; visualized with UV and AMCS), 3-Keto Fluvastatin Sodium Salt demonstrates a single spot with Rf = 0.40 . This distinct retention enables resolution from fluvastatin and other related impurities, making the standard essential for accurate peak identification and quantification in HPLC-UV and LC-MS methods [1].

Chromatography Impurity Profiling HPLC Method Development

Structural Confirmation: Quantitative Sodium Content by Ion Chromatography

The stoichiometric sodium content of 3-Keto Fluvastatin Sodium Salt has been quantified at 4.88% by Ion Chromatography under specific test conditions . This precise sodium quantification confirms the correct salt form (monosodium) of the compound, which is critical because the free base (CAS 1331822-02-6) and the sodium salt exhibit different solubility, stability, and chromatographic properties [1].

Ion Chromatography Salt Stoichiometry Reference Standard Characterization

Regulatory Identity: Distinct from EP Impurity D (3-Hydroxy-5-keto Fluvastatin) Despite Isomeric Relationship

3-Keto Fluvastatin Sodium Salt (keto group at position 3; CAS 1331643-17-4) is chemically distinct from Fluvastatin EP Impurity D, which is designated in pharmacopoeias as 3-Hydroxy-5-keto Fluvastatin Sodium Salt (hydroxy at position 3, keto at position 5) [1]. These are structural isomers with the same molecular formula (C₂₄H₂₃FNNaO₄, MW 431.43 g/mol) but different keto/hydroxy positioning along the heptenoic acid side chain, resulting in distinct chromatographic retention times and MS/MS fragmentation patterns [1][2].

Pharmacopoeial Standards Regulatory Compliance Impurity Identification

USP Monograph Compliance: Impurity Limit Framework Requiring Authentic Reference Standards

The USP monograph for Fluvastatin Sodium specifies that the drug substance contains not less than 98.0% and not more than 102.0% C₂₄H₂₅FNNaO₄ on an anhydrous basis [1]. For chromatographic purity testing, the monograph requires that individual impurity peaks not exceed specified limits and total impurities not exceed 1.0% [1]. System suitability requirements include resolution not less than 1.6 between fluvastatin anti-isomer and fluvastatin, column efficiency not less than 700 theoretical plates, and tailing factor not more than 3.0 [1].

USP Monograph Impurity Limits Quality Control

3-Keto Fluvastatin Sodium Salt: High-Value Application Scenarios for Analytical and Regulatory Workflows


ANDA Submission: Method Validation for Fluvastatin Sodium Impurity Profiling

3-Keto Fluvastatin Sodium Salt serves as an essential reference standard for developing and validating HPLC-UV or LC-MS methods to quantify this specific oxidative degradant in fluvastatin drug substance and finished product. The USP monograph requires system suitability testing with specific resolution criteria and impurity limits, which cannot be met without authentic standards [1]. Use of this standard ensures accurate identification of the 3-keto impurity peak, which exhibits altered chromatographic behavior compared to the parent hydroxy acid, preventing misidentification during stability studies [2].

Stability-Indicating Method Development for Forced Degradation Studies

Because 3-Keto Fluvastatin Sodium Salt is an oxidative degradation impurity arising from oxidation of the 3-hydroxyl functionality, it is a key marker compound in forced degradation (stress testing) studies of fluvastatin sodium under oxidative conditions [2]. This standard enables quantification of the degradation pathway and validation that the analytical method is stability-indicating (i.e., capable of resolving the degradation product from the parent peak), a regulatory requirement for ANDA and NDA submissions under ICH Q1A [2].

Quality Control Release Testing for Commercial Production

During commercial manufacturing of fluvastatin sodium API and finished dosage forms, 3-Keto Fluvastatin Sodium Salt is used as a reference standard for routine QC release testing to ensure that the 3-keto impurity level remains within established specification limits [2]. Control strategies include optimizing reduction steps, pH and temperature during synthesis, and setting specification limits in line with ICH Q3A and Q3B guidance [2]. The sodium content confirmation (4.88% by Ion Chromatography) ensures lot-to-lot consistency of the reference standard itself .

Regulatory Inquiry Support: Differentiating Structural Isomers in Pharmacopoeial Contexts

For regulatory inquiries requiring precise impurity identification, 3-Keto Fluvastatin Sodium Salt must be distinguished from its structural isomer, Fluvastatin EP Impurity D (3-Hydroxy-5-keto Fluvastatin Sodium Salt) [3]. These isomers share the same molecular formula and weight (431.43 g/mol) but differ in keto/hydroxy positioning, resulting in distinct chromatographic retention times and MS/MS fragmentation patterns. Using the correct reference standard for each isomer is critical for accurate impurity profiling and regulatory compliance [3].

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